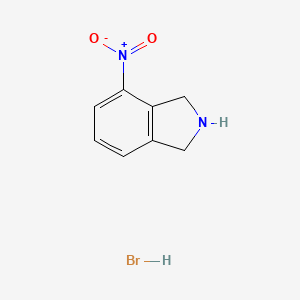

4-Nitroisoindoline hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Nitroisoindoline hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O2 and its molecular weight is 245.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Histone Deacetylase (HDAC) Activity

One of the primary applications of 4-nitroisoindoline hydrobromide is in the development of histone deacetylase inhibitors. These compounds are crucial in cancer therapy as they modulate gene expression by altering the acetylation status of histones. A patent (Canadian Patent No. 2559733) describes a series of compounds, including this compound, that inhibit HDAC enzymatic activity, providing a method for treating cell proliferative diseases such as cancer .

Pharmaceutical Compositions

The compound is also noted for its use in pharmaceutical compositions aimed at treating various conditions related to abnormal cell proliferation. These compositions often include a pharmaceutically acceptable carrier to enhance bioavailability and efficacy .

Biochemical Research

Targeted Protein Degradation

Recent studies have highlighted the role of this compound in targeted protein degradation strategies, particularly in the context of chimeric antigen receptor T-cell (CAR-T) therapy. The compound has been utilized to regulate immune effector cells and mitigate adverse inflammatory responses associated with CAR-T therapies, such as cytokine release syndrome . This application is critical for improving patient outcomes in immunotherapy.

Dynamic Nuclear Polarization (DNP)

In biochemical research, 4-nitroisoindoline derivatives have been explored for their potential in enhancing dynamic nuclear polarization techniques used in nuclear magnetic resonance spectroscopy. These compounds serve as stable radicals that can improve sensitivity in NMR studies, facilitating better understanding of biological systems .

Material Science

Synthesis of Novel Materials

The unique properties of this compound allow for its incorporation into various materials for advanced applications. For instance, it has been investigated for use in creating new polymers and nanomaterials with enhanced electrical and optical properties. The compound's ability to form stable complexes with metals makes it a candidate for developing sensors and catalysts .

Case Study: HDAC Inhibition and Cancer Therapy

| Study Reference | Compound Tested | Outcome |

|---|---|---|

| Canadian Patent No. 2559733 | This compound | Significant inhibition of HDAC activity observed; potential for cancer treatment confirmed. |

Case Study: CAR-T Therapy Regulation

Propiedades

Fórmula molecular |

C8H9BrN2O2 |

|---|---|

Peso molecular |

245.07 g/mol |

Nombre IUPAC |

4-nitro-2,3-dihydro-1H-isoindole;hydrobromide |

InChI |

InChI=1S/C8H8N2O2.BrH/c11-10(12)8-3-1-2-6-4-9-5-7(6)8;/h1-3,9H,4-5H2;1H |

Clave InChI |

LUWCTPVIBBIGJE-UHFFFAOYSA-N |

SMILES canónico |

C1C2=C(CN1)C(=CC=C2)[N+](=O)[O-].Br |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.